Pterosin N
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Overview
Description
Preparation Methods
The preparation of Pterosin N typically involves the isolation and characterization of pterosins from plant sources such as Pteridium aquilinum (bracken fern) . The process includes systematic phytochemical investigations of the plant’s rhizome, followed by detailed analysis using nuclear magnetic resonance spectroscopy and other techniques
Chemical Reactions Analysis
Pterosin N undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of pterosins, which can be further analyzed for their biological activities .
Scientific Research Applications
Pterosin N has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic activities against various human tumor cell lines, indicating potential use in cancer research . Additionally, pterosins, including this compound, have shown anti-inflammatory, anti-diabetic, and anti-tuberculosis properties . These compounds are also used as chemical markers for the Pteridaceae family in phytochemical studies .
Mechanism of Action
The mechanism of action of Pterosin N involves its interaction with specific molecular targets and pathways. For example, pterosins have been found to inhibit enzymes such as β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease . This inhibition occurs through a specific structure-activity relationship, with this compound exhibiting strong blood-brain barrier permeability .
Comparison with Similar Compounds
Pterosin N can be compared with other similar compounds such as Pterosin A, Pterosin B, and Pterosin C . These compounds share a similar indanone structure but differ in their functional groups and biological activities . For instance, Pterosin B has been studied for its therapeutic effects on cardiomyocyte hypertrophy, while Pterosin A has shown potential as a lead compound for anti-diabetic drugs . The uniqueness of this compound lies in its specific interactions with molecular targets related to neurodegenerative diseases .
Properties
CAS No. |
54797-11-4 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C14H18O3/c1-8-6-10-7-14(3,17)13(16)12(10)9(2)11(8)4-5-15/h6,15,17H,4-5,7H2,1-3H3 |
InChI Key |
FQLXILLXEWJGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)O |
melting_point |
165 - 167 °C |
physical_description |
Solid |
Origin of Product |
United States |
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